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Compound of Interest

Compound Name: Trpc6-pam-C20

Cat. No.: B1681601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Trpc6-pam-
C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential

Canonical 6 (TRPC6) channel, in calcium imaging experiments.

Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that

facilitates the influx of calcium (Ca²⁺) and other cations into the cell.[1][2] These channels are

pivotal in a multitude of cellular signaling pathways.[1] TRPC6 is activated by diacylglycerol

(DAG), a second messenger produced downstream of G-protein coupled receptor (GPCR) or

receptor tyrosine kinase (RTK) activation of phospholipase C (PLC).[1][3] Dysregulation of

TRPC6 activity is implicated in various diseases, including kidney disease, cardiac hypertrophy,

and pulmonary disease, making it a significant target for therapeutic development.

Trpc6-pam-C20 is a potent and selective positive allosteric modulator of TRPC6 channels. It

functions by enhancing the sensitivity of the channel to its endogenous activator, DAG,

enabling channel activation even at low basal DAG concentrations. This property makes Trpc6-
pam-C20 an invaluable tool for selectively studying and amplifying TRPC6-dependent signaling

pathways.
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The following table summarizes the key pharmacological and physical properties of Trpc6-
pam-C20 for experimental planning.

Parameter Value Cell Type Notes Source

Action

Positive

Allosteric

Modulator (PAM)

-

Selectively

enhances

TRPC6 channel

activation.

EC₅₀ 2.37 µM

HEK293 cells

expressing

TRPC6

Concentration for

inducing half-

maximal

increase in

intracellular

Ca²⁺.

Selectivity
Selective for

TRPC6
Various

Also activates

TRPA1. Does not

affect TRPC4/5.

Minor effects on

TRPC3/7.

Solubility

≤ 100 mM in

DMSO; ≤ 20 mM

in ethanol

- -

Molecular Weight 363.41 g/mol - -

Storage

Store stock

solutions at

-20°C or -80°C

-

Stable for 1

month at -20°C

and 6 months at

-80°C.

TRPC6 Signaling Pathway
The diagram below illustrates the activation of the TRPC6 channel and the modulatory role of

Trpc6-pam-C20. Activation begins with a stimulus (e.g., a ligand binding to a GPCR), which

activates Phospholipase C (PLC). PLC then hydrolyzes PIP₂ into IP₃ and diacylglycerol (DAG).
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DAG directly activates the TRPC6 channel, leading to Ca²⁺ influx. Trpc6-pam-C20 acts as a

positive allosteric modulator, sensitizing the TRPC6 channel to DAG.
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TRPC6 channel activation pathway.

Experimental Protocols
Preparation of Trpc6-pam-C20 Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.

Reconstitution: Trpc6-pam-C20 is readily soluble in dimethyl sulfoxide (DMSO). To prepare

a 10 mM stock solution, dissolve 3.63 mg of Trpc6-pam-C20 (MW: 363.41 g/mol ) in 1 mL of

anhydrous, high-purity DMSO.

Mixing: Vortex briefly until the compound is fully dissolved.

Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated

freeze-thaw cycles.

Storage: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for

shorter-term storage (up to 1 month).

Protocol for Calcium Imaging using Fluorescence
Microscopy
This protocol is designed for use with adherent cells (e.g., TRPC6-expressing HEK293 cells)

grown on coverslips.

Materials:

TRPC6-expressing cells

Cell culture medium and reagents

Glass coverslips

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

Pluronic F-127 (for aiding dye solubilization)

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HBSS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1681601?utm_src=pdf-body
https://www.benchchem.com/product/b1681601?utm_src=pdf-body
https://www.benchchem.com/product/b1681601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trpc6-pam-C20 stock solution

Inverted fluorescence microscope with a perfusion system and appropriate filters for the

chosen dye.

Procedure:

Cell Plating:

Seed TRPC6-expressing cells onto sterile glass coverslips in a multi-well plate.

Culture the cells until they reach 70-80% confluency.

Dye Loading:

Prepare a dye loading solution. For Fura-2 AM, a final concentration of 2-5 µM in HBSS is

common. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersion.

Aspirate the culture medium from the wells and wash the cells gently with HBSS.

Add the dye loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C, protected from light.

After incubation, wash the cells 2-3 times with HBSS to remove excess extracellular dye.

Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the

AM ester.

Imaging Setup:

Mount a coverslip onto the microscope stage within a perfusion chamber.

Continuously perfuse the cells with HBSS to maintain cell health and a stable baseline.

Data Acquisition:

Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal. For

ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm)
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while measuring emission at ~510 nm.

Prepare working dilutions of Trpc6-pam-C20 in HBSS from the stock solution. For a dose-

response experiment, a range from 0.1 µM to 10 µM is recommended to bracket the EC₅₀

of 2.37 µM.

Apply the desired concentration of Trpc6-pam-C20 to the cells via the perfusion system.

Record the changes in fluorescence intensity over time until the response reaches a peak

and returns toward baseline.

At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a

maximum fluorescence signal (F_max) for data normalization.

Data Analysis:

Calculate the change in intracellular calcium concentration. For Fura-2, this is typically

represented by the ratio of fluorescence intensities at the two excitation wavelengths

(F₃₄₀/F₃₈₀).

Quantify the response by subtracting the average baseline fluorescence from the peak

fluorescence after compound addition (ΔF or ΔRatio).

For dose-response experiments, plot the change in fluorescence against the logarithm of

the Trpc6-pam-C20 concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the EC₅₀ value.

Calcium Imaging Experimental Workflow
The following diagram outlines the key steps in a typical calcium imaging experiment with

Trpc6-pam-C20.
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1. Cell Plating
(TRPC6-expressing cells)

2. Dye Loading
(e.g., Fura-2 AM)

3. Wash & Rest
(Remove excess dye)

4. Establish Baseline
(Microscopy)

5. Compound Application
(Trpc6-pam-C20)

6. Image Acquisition
(Record fluorescence change)

7. Data Analysis
(Calculate ΔF, Plot dose-response)

Click to download full resolution via product page

Workflow for a calcium imaging experiment.
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Application Notes and Best Practices
Concentration Range: For initial experiments, it is advisable to test a range of Trpc6-pam-
C20 concentrations centered around its EC₅₀ of 2.37 µM. A logarithmic dilution series from

100 nM to 30 µM should be sufficient to generate a full dose-response curve.

Synergistic Effects: Trpc6-pam-C20 acts as an enhancer and is particularly effective in the

presence of basal levels of DAG. To study this potentiation, consider co-application with a

sub-threshold concentration of a DAG analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).

This can reveal a synergistic increase in Ca²⁺ influx.

Controls: Always include a vehicle control (e.g., 0.1% DMSO in HBSS) to account for any

effects of the solvent on intracellular calcium. Using a non-transfected parental cell line can

confirm that the observed effects are specific to TRPC6 expression.

Selectivity Profile: While Trpc6-pam-C20 is highly selective for TRPC6, be aware of its

potential to activate TRPA1 at higher concentrations. If the experimental system expresses

TRPA1, results should be interpreted with caution, and specific TRPA1 blockers may be

used as controls.

Troubleshooting:

No Response: Ensure cells are healthy, properly loaded with dye, and express functional

TRPC6 channels. Verify the integrity of the Trpc6-pam-C20 compound and its stock

solution.

High Background Signal: Incomplete removal of extracellular dye can cause high

background. Ensure thorough washing steps. Photobleaching can be minimized by

reducing excitation light intensity or exposure time.

Variability: Cell confluency, dye loading efficiency, and temperature can all contribute to

variability. Maintain consistent experimental conditions to ensure reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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